

Comprehensive Analysis of Famoxadone Dissipation Kinetics and Metabolite Formation in Environmental Matrices

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Compound Focus: Famoxadone

CAS No.: 131807-57-3

Cat. No.: S588098

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Introduction and Chemical Properties

Famoxadone is a broad-spectrum **oxazolidinedione fungicide** widely used in agricultural systems for controlling various fungal pathogens including downy mildew, blights, and other plant diseases. With the **chemical name** (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione and **molecular formula** $C_{22}H_{18}N_2O_4$, **famoxadone** functions as a **respiration inhibitor** that disrupts mitochondrial electron transport at complex III (Qo site) in fungi, resulting in impaired energy production [1]. The fungicide is commonly applied to various crops including **grapes**, **potatoes**, **tomatoes**, and **cucurbits** at different application rates depending on the target pathogen and crop system.

From an environmental perspective, **famoxadone** exhibits **low aqueous solubility** (0.059 mg/L at 20°C and pH 7) and a relatively high **octanol-water partition coefficient** (Log P > 4), suggesting potential for adsorption to soil organic matter and low leaching potential to groundwater [1]. The compound is considered **not persistent** in soil and water systems under most conditions, though its transformation products may pose environmental concerns that require further investigation. **Famoxadone** is classified as **highly toxic** to fish and aquatic invertebrates, highlighting the importance of understanding its environmental fate and behavior [1].

Experimental Methodology

Chemicals and Reagents

- **Analytical standards:** **Famoxadone** (CAS No. 131807-57-3, purity >99%), metabolite standards including IN-JS940, IN-KF015, and IN-MN467 should be acquired from certified reference material suppliers such as Sigma-Aldrich [2].
- **Solvents:** High-purity HPLC-grade acetonitrile, methanol, acetone, ethyl acetate, and toluene are required for extraction procedures.
- **Solution preparation:** Prepare stock standard solutions at 1000 mg/L by dissolving 10 mg of each reference standard in 10 mL of acetonitrile. Working standard solutions (10 mg/L) should be prepared by appropriate dilution of stock solutions [2].
- **Additional reagents:** Anhydrous magnesium sulfate (MgSO_4) and sodium chloride (NaCl) for salting-out effects during extraction, and formic acid or ammonium acetate for mobile phase modification.

Sample Preparation Protocols

2.2.1 Water Sample Preparation

- **Collection and preservation:** Collect water samples in clean amber glass containers and store at 4°C until processing. Process samples within 48 hours of collection.
- **Extraction procedure:** For each water sample, measure 10 mL into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add **extraction salts** (4 g MgSO_4 , 1 g NaCl) and shake immediately for an additional minute [3] [2].
- **Centrifugation:** Centrifuge the samples at 3000 rpm for 5 minutes to achieve phase separation. Transfer the upper organic layer to a clean tube and evaporate under a gentle nitrogen stream at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 1 mL of acetonitrile:water (50:50, v/v) and filter through a 0.22 μm nylon membrane prior to UHPLC-Orbitrap-MS analysis [3].

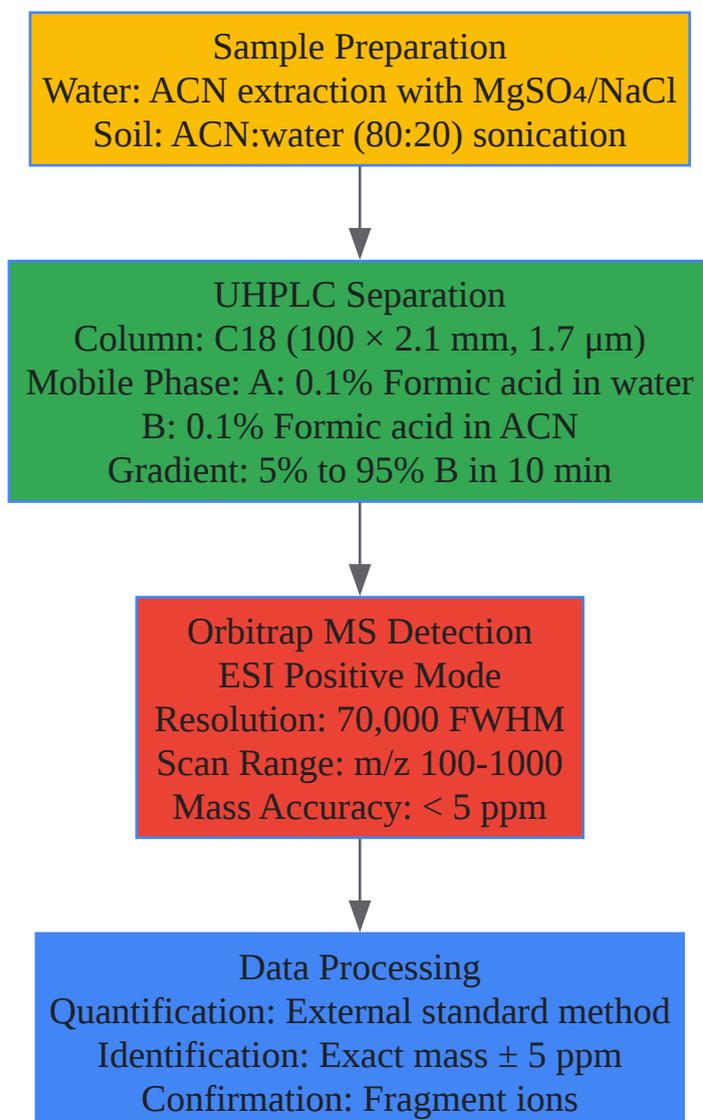
2.2.2 Soil Sample Preparation

- **Soil characterization:** Analyze soil samples for key parameters including pH, organic matter content, and texture classification prior to **famoxadone** application.
- **Extraction procedure:** Weigh 10 g of homogeneous soil sample into a 50 mL Teflon centrifuge tube. Add 10 mL of acetonitrile:water (80:20, v/v) and vortex for 1 minute. Sonicate the samples for 15 minutes in a water bath sonicator, then centrifuge at 5000 rpm for 5 minutes [3] [2].

- **Clean-up:** Transfer the supernatant to a clean tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA) sorbent. Shake vigorously for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
- **Concentration:** Transfer the cleaned extract to an evaporation tube and concentrate under nitrogen stream at 40°C. Reconstitute in 1 mL acetonitrile:water (50:50, v/v) and filter through 0.22 µm membrane before analysis [2].

UHPLC-Orbitrap-MS Analysis

The analysis of **famoxadone** and its metabolites should be performed using **ultra-high performance liquid chromatography** coupled to **Orbitrap high-resolution mass spectrometry** (UHPLC-Orbitrap-MS), which provides excellent sensitivity and mass accuracy for precise identification and quantification [3] [2].



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Figure 1: Experimental workflow for the analysis of **famoxadone** and its metabolites in environmental samples.

- **Chromatographic conditions:**

- **Column:** Use a C18 reversed-phase column (100 mm × 2.1 mm, 1.7 μm particle size) maintained at 40°C.
- **Mobile phase:** Employ a binary gradient consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- **Gradient program:** Initiate at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate to initial conditions for 3 minutes.
- **Flow rate:** 0.3 mL/min with an injection volume of 5 μL [3] [2].

- **Mass spectrometric conditions:**

- **Ionization:** Electrospray ionization (ESI) in positive mode with spray voltage of 3.5 kV.
- **Source temperature:** 300°C with sheath gas flow rate of 35 arbitrary units and auxiliary gas flow of 10 arbitrary units.
- **Mass analysis:** Full-scan MS data acquisition at resolution of 70,000 FWHM (at m/z 200) across m/z range 100-1000.
- **Fragmentation:** Apply stepped collision energy (20, 40, 60 eV) for acquiring all-ion fragmentation data without precursor selection [3].

Method Validation and Quality Assurance

- **Linearity and range:** Establish calibration curves using at least five concentration levels across the expected range (typically 0.001-1.0 mg/L). The method should demonstrate **linear response** with correlation coefficients (r^2) > 0.99 [2].
- **Accuracy and precision:** Evaluate recovery rates at three fortification levels (low, medium, high) with minimum five replicates per level. **Acceptance criteria:** Mean recovery 70-120% with relative standard deviation (RSD) ≤ 20% [2].
- **Sensitivity:** Determine **limit of detection** (LOD) and **limit of quantification** (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For **famoxadone**, LOD values of 0.002 mg/kg in soil and 0.001 mg/L in water are achievable [4] [5].
- **Matrix effects:** Evaluate signal suppression/enhancement by comparing solvent-based standards with matrix-matched standards. Use **matrix-matched calibration** to compensate for significant matrix effects when necessary [2].

Results and Discussion

Degradation Kinetics in Environmental Matrices

The dissipation behavior of **famoxadone** follows **first-order kinetics** across various environmental matrices. The degradation rate can be mathematically described by the equation ($C_t = C_0 e^{-kt}$), where (C_t) represents the concentration at time t , (C_0) is the initial concentration, and k is the degradation rate constant [6] [4] [5]. The **half-life** (DT_{50}) is subsequently calculated using the equation ($DT_{50} = \ln(2)/k$), providing a standardized measure for comparing persistence across different environmental conditions.

Table 1: Dissipation kinetics of **famoxadone** in different environmental matrices

Matrix	DT ₅₀ (Half-life)	Kinetic Equation	Experimental Conditions	Reference
Water	< 30 days	-	Laboratory, 5x normal dose	[3]
Sandy Soil	< 30 days	-	Laboratory, normal and double dose	[3]
Loam Soil	35 days	-	Laboratory, normal and double dose	[3]
Grape Field Soil	13.5 days	$C = 5.6565e^{-0.0515t}$	Field conditions, 1.25-2.5 g/L	[6]
Watermelon Field Soil	5.5 days	$C(T) = 1.369e^{-0.129T}$	Field conditions	[4]
Grape	12.3 days	$C = 1.1738e^{-0.0562t}$	Field conditions, 1.25-2.5 g/L	[6]
Watermelon Leaf	9.7 days	$C(T) = 19.695e^{-0.078T}$	Field conditions	[4]

The variability in half-lives observed across different studies can be attributed to several factors including **soil properties** (pH, organic matter content, texture), **environmental conditions** (temperature, moisture, microbial activity), and **application methods** [3] [6] [4]. Laboratory studies typically yield longer half-lives compared to field studies due to the absence of environmental factors such as sunlight, precipitation, and field-scale microbial diversity that enhance degradation.

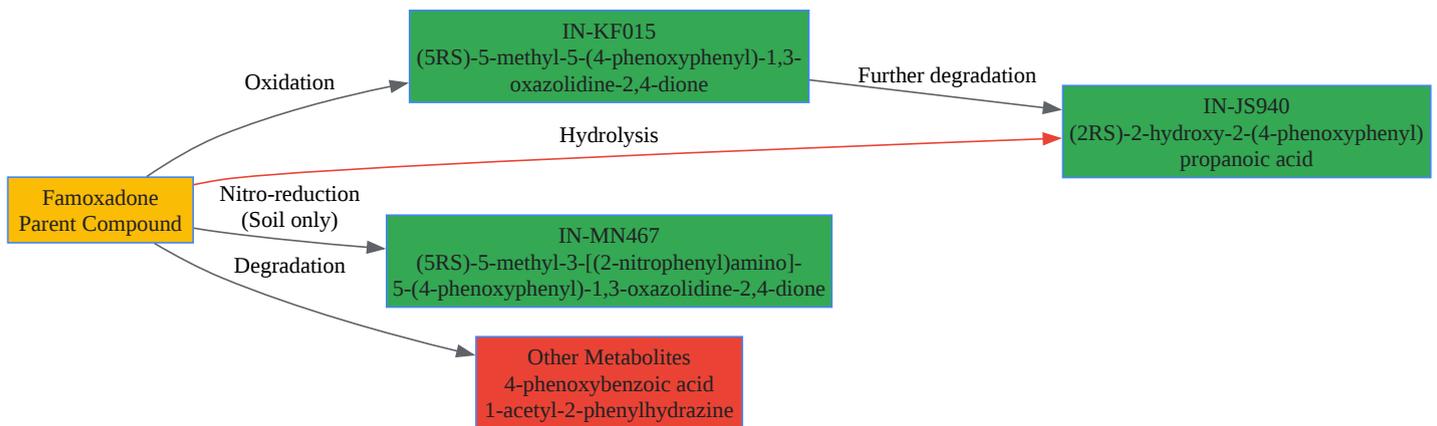
Metabolite Profiling and Identification

Famoxadone undergoes **biotransformation** in environmental matrices, yielding several metabolites that have been identified and quantified using high-resolution mass spectrometry. The primary transformation pathway involves oxidation and cleavage reactions, resulting in the formation of characteristic metabolites [3] [2].

Table 2: Major metabolites of **famoxadone** identified in environmental matrices

Metabolite	Chemical Name	Detection in Water	Detection in Soil	Maximum Concentration	Notes
IN-JS940	(2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid	Yes	Yes	Up to 50% of initial famoxadone in soil	Primary metabolite, highest concentration [3]
IN-KF015	(5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione	Yes	Yes	-	Detected in both matrices [3]
IN-MN467	(5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione	No	Yes	-	Detected only in soil [3]
4-phenoxybenzoic acid	4-phenoxybenzoic acid	-	-	-	Previously identified [2]
1-acetyl-2-phenylhydrazine	1-acetyl-2-phenylhydrazine	-	-	-	Previously identified [2]

The metabolite **IN-JS940** has been identified as the **primary transformation product** in both water and soil, reaching concentrations up to 50% of the initial **famoxadone** application rate in soil matrices [3]. This metabolite appears to be relatively stable in the environment, persisting throughout the 100-day monitoring period in laboratory studies. The detection of significant metabolite concentrations highlights the importance of including these transformation products in environmental monitoring programs, as they may exhibit different toxicological profiles and environmental behavior compared to the parent compound.



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Figure 2: Proposed degradation pathway of **famoxadone** in environmental matrices based on identified metabolites.

Environmental Implications and Regulatory Considerations

The **environmental fate** of **famoxadone** is characterized by moderate persistence with half-lives generally less than 35 days across most environmental matrices [3] [1]. This places **famoxadone** in the **low to moderate persistence** category according to standard pesticide classification systems. The detection of significant metabolite concentrations, particularly IN-JS940, necessitates further investigation into the **ecotoxicological effects** of these transformation products, as current toxicity data are limited [3] [2].

From a regulatory perspective, **famoxadone** is currently **not approved** under EC Regulation 1107/2009 and has been identified as a **candidate for substitution** in the European Union due to concerns regarding its environmental profile, specifically its classification as a **Persistent, Bioaccumulative, and Toxic (PBT)**

substance [1]. This regulatory status emphasizes the need for careful environmental monitoring and the development of integrated pest management strategies that reduce reliance on this compound.

The **residue studies** conducted in various crops indicate that **famoxadone** residues typically dissipate to levels below established **maximum residue limits** (MRLs) by the time of harvest. For example, in grapes, residues were found to be below the EU MRL of 2 mg/kg at harvest, while in watermelon, final residues were lower than 0.1 mg/kg [6] [4]. These findings support the establishment of science-based pre-harvest intervals that ensure consumer safety while maintaining effective pest control.

Conclusion

The comprehensive analysis of **famoxadone** dissipation kinetics reveals a compound with **low to moderate persistence** in environmental matrices, characterized by half-lives generally below 35 days in both water and soil. The application of **UHPLC-Orbitrap-MS** methodology provides robust analytical capabilities for monitoring both the parent compound and its transformation products with high sensitivity and selectivity. The formation of significant metabolites, particularly **IN-JS940** which can reach up to 50% of the initial **famoxadone** concentration in soil, underscores the importance of including these transformation products in environmental risk assessments.

Future research should focus on elucidating the **toxicity profiles** of **famoxadone** metabolites, investigating the **long-term environmental effects** of repeated applications, and developing **advanced remediation strategies** for contaminated sites. Additionally, expanded monitoring studies across diverse geographical regions and agricultural systems would strengthen the understanding of **famoxadone's** environmental behavior and support evidence-based regulatory decisions.

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